ethyl (Z)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-(prop-2-ynylamino)prop-2-enoate
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Overview
Description
This compound has potential therapeutic and industrial applications.
Chemical Reactions Analysis
2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
2-(5-Hydroxy-1,3-dihydroisobenzofuran-1-yl)acetic acid can be compared with other similar compounds, such as:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of pain and inflammation.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications .
Properties
IUPAC Name |
ethyl (Z)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-(prop-2-ynylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O5/c1-3-5-19-7-9(15(22)25-4-2)14(21)8-6-10(18)12(17)13(11(8)16)20(23)24/h1,6-7,19H,4-5H2,2H3/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIQCDBPEKRUSZ-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC#C)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCC#C)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.